4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine
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Overview
Description
4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine is a heterocyclic compound that features both morpholine and triazolopyrimidine moieties
Mechanism of Action
Target of Action
The primary target of the compound “4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine” is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .
Mode of Action
This compound acts as a kinase inhibitor for LRRK2 . It binds to the kinase domain of LRRK2, thereby inhibiting its activity. This results in a decrease in the phosphorylation of downstream targets of LRRK2, altering the normal functioning of these proteins.
Pharmacokinetics
It is noted that the compound is abrain penetrant , suggesting that it can cross the blood-brain barrier. This is crucial for its effectiveness in treating neurological disorders like Parkinson’s disease.
Result of Action
The inhibition of LRRK2 kinase activity by this compound could potentially be useful in the treatment of Parkinson’s disease . By reducing the hyperactivity of LRRK2 caused by certain mutations, it may help alleviate the motor symptoms associated with this disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a morpholine derivative with a triazolopyrimidine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated derivatives.
Scientific Research Applications
4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: Another kinase inhibitor with a similar triazolopyrimidine core.
2,6-dimethoxy-4-((2-(4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)hydrazono)methyl)phenol: A compound with strong antitumor activities.
Uniqueness
4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine is unique due to its dual morpholine and triazolopyrimidine moieties, which confer distinct chemical and biological properties. Its ability to inhibit kinases and modulate various biological pathways makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-(5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O2/c1-5-20-6-2-18(1)11-9-10(16-17-15-9)13-12(14-11)19-3-7-21-8-4-19/h1-8H2,(H,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLIVAXYNYYCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=NNN=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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